molecular formula C10H15N3O4 B15091078 4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one

4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one

Cat. No.: B15091078
M. Wt: 241.24 g/mol
InChI Key: WNCYEDLAIAASSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidin-2(1H)-one as a starting material . The reaction conditions often require a dark, sealed environment at room temperature to maintain the purity and stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various alkylated or halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by affecting cell cycle regulators .

Properties

IUPAC Name

4-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-13-3-5(9(11)12-10(13)16)7-2-6(15)8(4-14)17-7/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCYEDLAIAASSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=NC1=O)N)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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